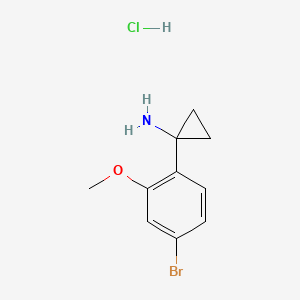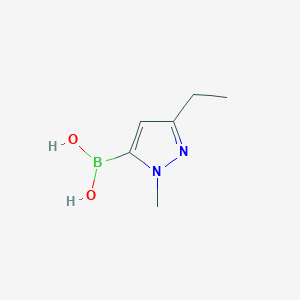
1-Methyl-3-ethyl-1H-pyrazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with ethyl bromide in the presence of a base to form 3-ethyl-1-methylpyrazole. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid often involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyrazoles: Formed from substitution reactions.
Scientific Research Applications
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)boronic acid
- (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole)
- (5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole)
Uniqueness
The presence of both ethyl and methyl groups may enhance its stability and provide distinct electronic properties compared to other boronic acid derivatives .
Properties
Molecular Formula |
C6H11BN2O2 |
|---|---|
Molecular Weight |
153.98 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4,10-11H,3H2,1-2H3 |
InChI Key |
MKTDVMYWAJEDHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


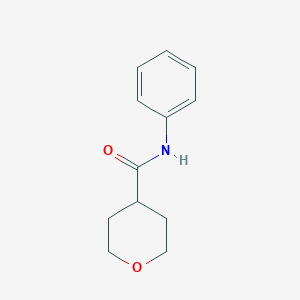
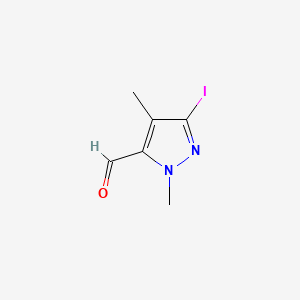

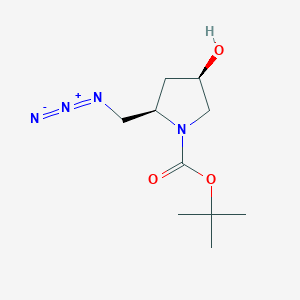
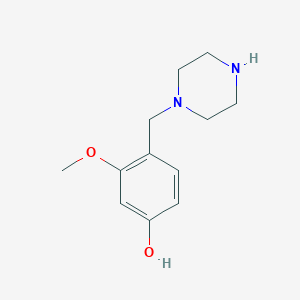
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)


![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
